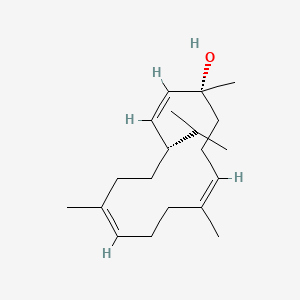

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a complex organic compound with the molecular formula C({20})H({34})O This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as isoprene and other simple hydrocarbons.

Formation of Intermediates: Through a series of reactions, including Diels-Alder reactions and selective hydrogenation, intermediates are formed.

Final Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

Catalysts: Employing catalysts to increase the yield and selectivity of the desired product.

Purification: Implementing purification techniques such as distillation and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds using hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reducing Agents: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl(_2)).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Studied for its potential role in catalytic processes.

Biology

Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry

Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, such as those involved in inflammation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2E,4S,7E,11E)-4-Isopropyl-1,7,11-trimethylcyclotetradeca-2,7,11-trienol: Similar structure but different stereochemistry.

Isocembrol: Another compound with a similar cyclotetradecatrien ring system.

Uniqueness

Structural Features: The specific arrangement of double bonds and the hydroxyl group in (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol gives it unique chemical properties.

Reactivity: Its reactivity profile differs from similar compounds due to its distinct stereochemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biologische Aktivität

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol, commonly known as Thunbergol or Isocembrol , is a naturally occurring sesquiterpene alcohol with the molecular formula C20H34O and a molecular weight of approximately 290.48 g/mol. It has garnered interest due to its potential biological activities and applications in various fields including pharmacology and agriculture.

Chemical Structure

The compound features a complex cyclic structure characterized by multiple double bonds and an isopropyl group. The stereochemistry is defined by specific configurations at several carbon centers.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H34O |

| Molecular Weight | 290.48 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 25269-17-4 |

Antimicrobial Properties

Recent studies have shown that Thunbergol exhibits significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : Research indicates that Thunbergol can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

- Antifungal Effects : Thunbergol has demonstrated antifungal properties against Candida albicans and Aspergillus niger, with MIC values around 100 µg/mL.

Anti-inflammatory Effects

Thunbergol has been investigated for its anti-inflammatory potential. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of Thunbergol has been assessed through various assays:

- DPPH Radical Scavenging : Thunbergol showed a dose-dependent scavenging effect on DPPH radicals with an IC50 value of approximately 30 µg/mL.

- ABTS Assay : The compound also exhibited significant antioxidant activity in the ABTS assay with comparable efficacy to well-known antioxidants like ascorbic acid.

Case Studies

Several case studies highlight the biological relevance of Thunbergol:

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Ethnopharmacology evaluated the antimicrobial properties of Thunbergol extracted from Thunbergia laurifolia. Results showed a broad spectrum of activity against both bacterial and fungal strains.

- Anti-inflammatory Mechanism Study : Another research article explored the mechanism behind Thunbergol's anti-inflammatory effects using murine macrophage models. The findings indicated that Thunbergol inhibits NF-kB signaling pathways.

- Clinical Trial on Antioxidant Effects : A clinical trial assessed the effects of Thunbergol supplementation on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in oxidative stress markers after 12 weeks of supplementation.

Eigenschaften

IUPAC Name |

(1R,2Z,4S,7Z,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13-,17-10-,18-9-/t19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPXSYXFLHDPCK-MLVUXGSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC[C@@](/C=C\[C@@H](CC/C(=C\CC1)/C)C(C)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.